2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(3-(三氟甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5O2 and its molecular weight is 447.8. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
该化合物已被发现具有显著的抗炎特性 . 在一项研究中,合成并评估了吡唑并[3,4-d]嘧啶-4(5H)-酮的几种衍生物,该衍生物是该化合物结构的一部分,以考察其抗炎活性 . 这些衍生物中的一些表现出始终良好的抗炎活性,与常用抗炎药吲哚美辛相当 .
抗癌应用
该化合物也被发现具有潜在的抗癌应用 . 一系列嘧啶-5-腈衍生物,与该化合物具有结构相似性,被设计为表皮生长因子受体 (EGFR) 的 ATP 模拟酪氨酸激酶抑制剂 . 这些衍生物被合成并评估了它们对一组四种人类肿瘤细胞系的体外细胞毒活性 . 这些衍生物中的一些对测试的细胞系表现出中等的抗增殖活性,并且比 EGFR 抑制剂厄洛替尼更有效 .
溃疡形成研究
除了其抗炎应用外,该化合物还因其溃疡形成效应而受到研究 . 对最活跃的化合物进行了溃疡指数评估,结果发现它们具有极小的溃疡形成效应 .
新型衍生物的合成
该化合物的结构已被用作合成具有潜在治疗应用的新型衍生物的起点 . 这些衍生物已被评估其抗炎和抗癌活性等 .
亲脂性研究
该化合物及其衍生物因其亲脂性而受到研究 . 对其亲脂性进行了理论计算,结果发现亲脂性会影响生物学反应 .
激酶抑制活性
该化合物的一些衍生物已被发现具有激酶抑制活性 . 它们使用均相时间分辨荧光 (HTRF) 测定法评估了其对 EGFR WT 和突变 EGFR T790M 的激酶抑制活性 .
生物活性
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 852441-34-0, belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H22ClN5O4, with a molecular weight of 467.9 g/mol. The structural characteristics include a pyrazolo[3,4-d]pyrimidine core which is pivotal for its biological activity.
Biological Activity Overview
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their ability to inhibit various cellular pathways involved in tumor growth and proliferation.
Antiproliferative Activity
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives could effectively halt the cell cycle at the S phase and induce apoptosis in cancer cells (MDA-MB-468), with a reported increase in caspase-3 levels by 7.32-fold compared to controls .
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound 12b | MDA-MB-468 | 5.0 | Induces apoptosis via caspase activation |
Compound X | T47D | 6.5 | Inhibits cyclin-dependent kinases (CDK) |
Compound Y | A549 | 7.2 | Targets epidermal growth factor receptor (EGFR) |
The anticancer mechanisms attributed to pyrazolo[3,4-d]pyrimidine derivatives include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This action disrupts cell cycle progression, leading to cell cycle arrest.
- EGFR Inhibition : Targeting EGFR pathways can reduce proliferation and survival of cancer cells.
- Apoptosis Induction : Enhanced apoptosis through activation of caspases is crucial for eliminating cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a new series of pyrazolo[3,4-d]pyrimidines that demonstrated promising results in inhibiting tumor growth in xenograft models. The study reported that treatment with these compounds led to significant tumor regression compared to control groups .
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGSSCKFOWUDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。